molecular formula C23H16BrN5OS B3235976 N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1358351-57-1

N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No.: B3235976
CAS No.: 1358351-57-1
M. Wt: 490.4
InChI Key: JMCGPCVRAVCGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a 4-bromophenyl group via a sulfanyl-acetamide bridge. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to known topoisomerase II (TopoII) inhibitors and cytotoxic agents. The bromophenyl substituent enhances lipophilicity and may influence DNA intercalation properties, while the triazoloquinoxaline moiety contributes to planar aromaticity, a critical feature for enzyme inhibition .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN5OS/c24-16-10-12-17(13-11-16)25-20(30)14-31-23-22-28-27-21(15-6-2-1-3-7-15)29(22)19-9-5-4-8-18(19)26-23/h1-13H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCGPCVRAVCGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline and triazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the quinoxaline or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves several steps starting from 4-bromoaniline. The compound is synthesized through a multi-step process that includes the formation of triazole and quinoxaline moieties. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Anticancer Properties
Research indicates that compounds containing triazole and quinoxaline structures exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that the compound may interact with specific molecular targets involved in cancer progression .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies demonstrate that it exhibits activity against a range of bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. The presence of the triazole moiety is particularly noted for enhancing antibacterial activity due to its ability to disrupt microbial cell membranes .

Applications in Drug Development

This compound serves as a scaffold for the design of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. Researchers are investigating its potential as a template for developing drugs targeting specific diseases such as cancer and infectious diseases.

Case Studies

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested them against human cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that modifications to the sulfur atom significantly affected antibacterial potency. The study concluded that this compound could be further explored for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The quinoxaline and triazole rings can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings:
  • Fluorophenyl Analog () : Exhibits potent TopoII inhibition and cytotoxicity (IC₅₀ = 2.1 µM against Caco-2 cells). The fluorine atom’s electronegativity likely enhances DNA binding affinity compared to bromine .
  • Acetylphenyl and Butylphenyl Analogs () : Structural modifications at the acetamide’s phenyl group alter physicochemical properties but lack reported activity data. The acetyl group (electron-withdrawing) may improve solubility, while the butyl chain (hydrophobic) could enhance tissue penetration .

Substituent Effects on Molecular Geometry

Crystallographic studies highlight subtle structural differences:

  • Bond Length Variations: In the target compound’s acetamide group, the C1–C2 bond (1.501 Å) is shorter than in chloro/fluorophenyl analogs (1.53 Å), suggesting increased rigidity.
  • Hydrogen Bonding : The antiparallel alignment of N–H and C=O groups in sulfonamide analogs (e.g., N-(4-bromophenylsulfonyl)-2,2,2-trimethylacetamide) facilitates R₂²(8) hydrogen-bonded motifs, a feature critical for crystal packing and stability .

Comparison with Non-Triazoloquinoxaline Analogs

  • N-(4-Bromophenylsulfonyl) Derivatives: Compounds like N-(4-bromophenylsulfonyl)-2,2,2-trimethylacetamide exhibit similar sulfonamide linkages but lack the triazoloquinoxaline core. These derivatives show moderate cytotoxicity in Daphnia magna assays, suggesting that the triazoloquinoxaline moiety is essential for TopoII targeting .
  • 1,3-Oxazole Derivatives: Compounds with 4-[(4-bromophenyl)sulfonyl]phenyl substituents demonstrate cytotoxicity in Daphnia magna (EC₅₀ = 0.8–1.2 µg/mL), but their mechanisms differ from triazoloquinoxalines, emphasizing the role of heterocyclic core structures in bioactivity .

Biological Activity

N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The compound is synthesized through a series of reactions involving 4-bromoaniline and various reagents to form the desired triazole and quinoxaline derivatives. The synthesis typically involves:

  • Formation of the Triazole Ring : Starting from 4-bromoaniline, the compound undergoes cyclization with appropriate hydrazine derivatives.
  • Sulfanyl Group Introduction : The sulfanyl group is introduced via S-alkylation methods.
  • Final Acetamide Formation : The final step involves acylation to yield this compound.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it exhibits significant antibacterial activity. For instance:

  • Tested Strains : The compound was tested against various strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Results : The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively inhibited bacterial growth at low concentrations, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound was assessed using human breast adenocarcinoma cell lines (MCF7). Key findings include:

  • Cell Viability Assays : Sulforhodamine B (SRB) assays showed that the compound significantly reduced cell viability in a dose-dependent manner.
  • Mechanism of Action : Molecular docking studies suggested that the compound interacts with specific cancer-related targets, potentially inhibiting tumor growth through apoptosis pathways .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsMIC/IC50 Values
AntimicrobialStaphylococcus aureus, Escherichia coliInhibition of bacterial growthLow µM
AnticancerMCF7 (breast cancer cells)Reduced cell viability; induction of apoptosisLow µM

Case Study 1: Antimicrobial Efficacy

In a study conducted by Sharma et al., the synthesized derivative exhibited promising antimicrobial activity against various pathogens. The study highlighted that compounds with similar structural features often show enhanced efficacy due to their ability to disrupt bacterial lipid biosynthesis .

Case Study 2: Anticancer Potential

Research by Balasubramanian et al. demonstrated that this compound showed significant cytotoxic effects on MCF7 cells. The study utilized both in vitro assays and molecular modeling to elucidate the binding interactions with target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide?

  • Answer : The compound features a triazoloquinoxaline core fused with a quinoxaline ring, a 4-bromophenyl group at the acetamide nitrogen, and a sulfanyl bridge connecting the triazoloquinoxaline moiety to the acetamide. The bromine substituent enhances electrophilic reactivity, while the sulfur atom in the sulfanyl group may influence redox properties. Structural validation via X-ray crystallography (e.g., bond angles, torsion angles) is critical for confirming substituent orientation .

Q. What are common synthetic routes for this compound?

  • Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazoloquinoxaline core via cyclocondensation of o-phenylenediamine derivatives with triazole precursors under reflux conditions (e.g., ethanol, 80°C).
  • Step 2 : Thiolation of the core using Lawesson’s reagent or thiourea to introduce the sulfanyl group.
  • Step 3 : Acetamide coupling via nucleophilic substitution between the sulfanyl intermediate and 4-bromophenyl chloroacetamide.
    Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are standard .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
  • Catalyst use : Pd-based catalysts enhance coupling efficiency in acetamide formation.
  • Temperature control : Lower temperatures (0–5°C) during thiolation reduce side-product formation.
    Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How to address contradictory reports on its bioactivity (e.g., anticancer vs. antiviral)?

  • Answer : Contradictions may arise from:

  • Assay variability : Standardize cell lines (e.g., HeLa vs. HepG2) and viability assays (MTT vs. resazurin).
  • Structural analogs : Compare bioactivity of derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl) to identify substituent-dependent trends.
  • Mechanistic studies : Use RNA-seq or proteomics to map target pathways. For example, triazoloquinoxalines may inhibit topoisomerase II in cancer cells but bind viral proteases in antiviral contexts .

Q. What methodologies are suitable for studying its interaction with biological targets?

  • Answer :

  • In vitro assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (Kd) with purified proteins (e.g., kinases).
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets or DNA grooves. Validate with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .

Q. How can computational modeling resolve discrepancies in its predicted vs. observed solubility?

  • Answer :

  • Solubility prediction : Apply COSMO-RS or Abraham solvation models.
  • Experimental validation : Compare HPLC-measured logP values with computed ones. For example, if predicted logP = 3.5 but observed = 4.2, refine force fields to account for bromine’s polarizability .

Q. What analytical techniques confirm its structural integrity post-synthesis?

  • Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d6, 400 MHz) to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = ~530 Da) confirms molecular weight.
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond ≈ 1.78 Å) and dihedral angles .

Q. How do structural analogs compare in terms of bioactivity and stability?

  • Answer :

  • Comparative SAR : Replace the 4-bromophenyl group with 4-ethylphenyl () or 3-chlorophenyl () to assess halogen vs. alkyl effects.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Bromine’s electron-withdrawing nature may enhance hydrolytic stability versus fluorine .

Methodological Guidelines

  • Data contradiction resolution : Replicate studies under GLP conditions and apply multivariate statistics (ANOVA, PCA) to isolate variables .
  • Advanced synthesis : Use flow chemistry for scalable thiolation steps, reducing reaction time by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
Reactant of Route 2
N-(4-bromophenyl)-2-({1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.